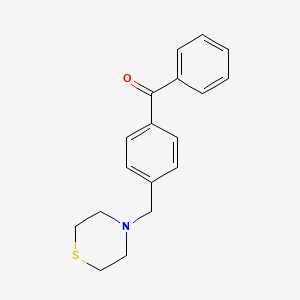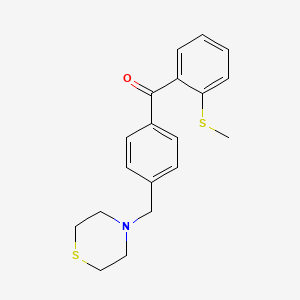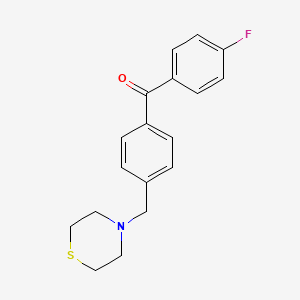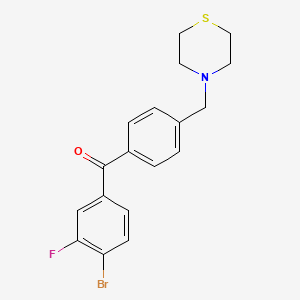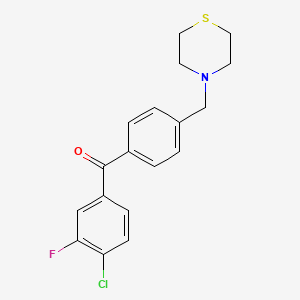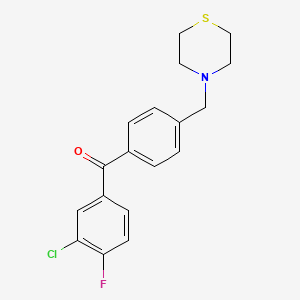![molecular formula C20H29NO4 B1325653 Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate CAS No. 898792-50-2](/img/structure/B1325653.png)
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate, also known as EMPO, is a synthetic compound. It is used in various scientific experiments due to its unique properties. The CAS number for this compound is 898792-50-2 .
Molecular Structure Analysis
The molecular formula of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is C20H29NO4 . Its molecular weight is 347.4 g/mol .Physical And Chemical Properties Analysis
The density of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is 1.094g/cm3 . It has a boiling point of 473.2ºC at 760 mmHg . The flash point is 240ºC .Applications De Recherche Scientifique
Synthesis and Application in Kinase Inhibitors
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate and its analogues have been utilized in the synthesis of intermediates for aurora 2 kinase inhibitors. A novel water-mediated three-component Wittig–SNAr reaction approach developed by Xu et al. (2015) highlights the synthesis of ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, demonstrating its potential in creating kinase inhibitors (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).
Antiproliferative Activity
The compound has been involved in the synthesis of structures demonstrating antiproliferative activity. For example, Nurieva et al. (2015) synthesized derivatives exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Development of Anticancer Agents
The compound has been explored for developing potential anticancer agents. Facchinetti et al. (2015) synthesized ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, assessing their activity against various cancer cell lines (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).
Role in Topoisomerase I Inhibitors
7-Ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin, a derivative, has shown potential as a topoisomerase I inhibitor. Naumczuk et al. (2016) provided evidence of its covalent binding to 2′-deoxyguanosine, which might be significant in treating cancers like cervical, colon, and breast cancer (Naumczuk, Kawȩcki, Sitkowski, Bocian, Bednarek, & Kozerski, 2016).
Photophysical Properties and Anticancer Studies
Ramos et al. (2020) synthesized fac-[Re(et-isonic)(NN)(CO)3]+ complexes, where et-isonic = ethyl-isonicotinate, showing significant photophysical properties and potential for anticancer applications (Ramos, Cerchiaro, & Frin, 2020).
Propriétés
IUPAC Name |
ethyl 7-[3-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-25-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-24-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESNUNBHUWNJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643120 |
Source


|
| Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate | |
CAS RN |
898792-50-2 |
Source


|
| Record name | Ethyl 3-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325570.png)
![Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325571.png)
![Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1325572.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)
![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325581.png)
![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)
![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)
